Cas no 1255666-48-8 (tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate)
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-aMino-3,3-difluoro-, 1,1-diMethylethyl ester
- 4-AMINO-1-BOC-3,3-DIFLUOROPIPERIDINE
- AK109432
- AM807623
- KB-260686
- PB18155
- PS-J-081
- SureCN518564
- 1-N-Boc-4-amino-3,3-difluoro-piperidine
- A849224
- (R)-1-Boc-3,3-difluoropiperidin-4-amine
- 4-AMINO-3,3-DIFLUORO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1-(tert-Butyloxycarbonyl)-3,3-difluoro-4-aminopiperidine
- SCHEMBL518564
- DTXSID20718892
- CS-W001365
- DS-4333
- 1-Boc-4-amino-3,3-difluoropiperidine
- SY344635
- EN300-316673
- MFCD30386986
- MFCD30386987
- MFCD16250242
- SY098569
- SY100449
- 1255666-48-8
- (S)-1-Boc-4-amino-3,3-difluoropiperidine
- tert-butyl4-amino-3,3-difluoropiperidine-1-carboxylate
- AKOS016009099
- DB-372065
-
- MDL: MFCD16250242
- Inchi: 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3
- InChI Key: APZOOTJWPGQYSZ-UHFFFAOYSA-N
- SMILES: FC1(CN(C(=O)OC(C)(C)C)CCC1N)F
Computed Properties
- Exact Mass: 236.13363415g/mol
- Monoisotopic Mass: 236.13363415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 281.5±40.0 ºC (760 Torr),
- Flash Point: 124.0±27.3 ºC,
- Solubility: Slightly soluble (17 g/l) (25 º C),
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1180-1g |
1-N-Boc-4-amino-3,3-difluoro-piperidine |
1255666-48-8 | 96% | 1g |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1180-5g |
1-N-Boc-4-amino-3,3-difluoro-piperidine |
1255666-48-8 | 96% | 5g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1180-500mg |
1-N-Boc-4-amino-3,3-difluoro-piperidine |
1255666-48-8 | 96% | 500mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1180-25g |
1-N-Boc-4-amino-3,3-difluoro-piperidine |
1255666-48-8 | 96% | 25g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1180-250mg |
1-N-Boc-4-amino-3,3-difluoro-piperidine |
1255666-48-8 | 96% | 250mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1180-100mg |
1-N-Boc-4-amino-3,3-difluoro-piperidine |
1255666-48-8 | 96% | 100mg |
924.37CNY | 2021-05-07 | |
| Chemenu | CM106274-1g |
tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate |
1255666-48-8 | 95% | 1g |
$327 | 2021-08-06 | |
| Chemenu | CM106274-5g |
tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate |
1255666-48-8 | 95% | 5g |
$982 | 2021-08-06 | |
| Alichem | A129000065-5g |
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate |
1255666-48-8 | 95% | 5g |
$998.13 | 2023-09-03 | |
| TRC | B694060-100mg |
1-(tert-Butyloxycarbonyl)-3,3-difluoro-4-aminopiperidine |
1255666-48-8 | 100mg |
$ 196.00 | 2023-04-18 |
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate Suppliers
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Comprehensive Overview of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS No. 1255666-48-8)
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS No. 1255666-48-8) is a highly specialized fluorinated piperidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often abbreviated as 4-Amino-3,3-difluoropiperidine-Boc, serves as a critical building block in the synthesis of bioactive molecules. Its unique difluorinated structure enhances metabolic stability and bioavailability, making it a preferred choice for drug discovery programs targeting central nervous system (CNS) disorders and enzyme inhibition.
The growing demand for fluorinated compounds in medicinal chemistry has propelled research into tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. Scientists are particularly interested in its role as a precursor for kinase inhibitors and GPCR modulators, which are pivotal in treating cancers and neurological conditions. Recent studies highlight its utility in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation. This aligns with the industry's shift toward precision medicine and small-molecule therapeutics.
From a synthetic perspective, CAS 1255666-48-8 exhibits remarkable versatility. Its Boc-protected amine group allows for selective deprotection under mild conditions, facilitating downstream functionalization. Researchers frequently employ this compound in multistep organic synthesis, particularly in constructing heterocyclic scaffolds. The incorporation of fluorine atoms at the 3-position of the piperidine ring significantly alters the molecule's electronic properties, influencing binding affinity and pharmacokinetics.
In the context of green chemistry, tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate has been evaluated for its compatibility with sustainable solvents and catalytic processes. The pharmaceutical industry's focus on environmentally friendly synthesis has led to optimized routes for its production, minimizing waste and energy consumption. This resonates with the broader push for ESG (Environmental, Social, and Governance) compliance in chemical manufacturing.
Analytical characterization of CAS 1255666-48-8 typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm the compound's high purity and structural integrity, which are essential for regulatory submissions. The rise of AI-driven drug design has further increased the demand for well-characterized intermediates like this, as machine learning models require precise structure-activity relationship (SAR) data.
Market trends indicate a steady growth trajectory for fluorinated piperidine derivatives, driven by their expanding applications in bioconjugation and peptide mimetics. As patent landscapes evolve, tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate remains a strategic asset for intellectual property development. Its compatibility with high-throughput screening platforms positions it as a valuable tool for hit-to-lead optimization in early-stage drug development.
For researchers exploring structure-based drug design, this compound offers a balance of lipophilicity and hydrogen-bonding capacity, critical for overcoming blood-brain barrier (BBB) penetration challenges. Recent publications have highlighted its use in developing allosteric modulators for neurodegenerative diseases, a hot topic in biomedical research.
In conclusion, tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS No. 1255666-48-8) represents a sophisticated chemical tool at the intersection of medicinal chemistry and material science. Its multifunctional nature addresses key challenges in modern therapeutics, from improving drug-like properties to enabling rational molecular design. As the scientific community continues to unravel its potential, this compound is poised to play an increasingly vital role in next-generation pharmaceutical innovation.
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